molecular formula C22H36O2 B117296 Adrenic acid CAS No. 28874-58-0

Adrenic acid

Cat. No. B117296
CAS RN: 28874-58-0
M. Wt: 332.5 g/mol
InChI Key: TWSWSIQAPQLDBP-DOFZRALJSA-N
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Description

Adrenic acid, also known as docosatetraenoic acid, is a naturally occurring polyunsaturated fatty acid formed through a 2-carbon chain elongation of arachidonic acid . It is one of the most abundant fatty acids in the early human brain .


Synthesis Analysis

Adrenic acid is the 2-carbon elongation product of arachidonic acid . It is metabolized by cyclooxygenases, cytochrome P450s, and lipoxygenases . The high abundance of adrenic acid in the adrenal cortex is an unexpected finding .


Molecular Structure Analysis

Adrenic acid has a molecular formula of C22H36O2, with an average mass of 332.520 Da and a monoisotopic mass of 332.271515 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 16 freely rotating bonds .


Chemical Reactions Analysis

Adrenic acid is metabolized by cells into biologically active products such as dihomo-epoxyeicosatrienoic acids and dihomoprostaglandins . The velocity vs [S] plot for hydrolysis of 10,11-EDT by recombinant, human sEH ([E] = 3 nM) was studied .


Physical And Chemical Properties Analysis

Adrenic acid has a density of 0.9±0.1 g/cm3, a boiling point of 439.5±24.0 °C at 760 mmHg, and a flash point of 336.2±18.0 °C . It has a molar refractivity of 105.8±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 360.8±3.0 cm3 .

Scientific Research Applications

Adrenic Acid in Vascular Tone and Blood Flow Regulation

Adrenic acid, a fatty acid prevalent in the adrenal gland, plays a significant role in vascular tone regulation. It's metabolized by cyclooxygenases, cytochrome P450s, and lipoxygenases. Studies have shown that adrenic acid induces concentration-dependent relaxations in bovine adrenal cortical arteries, mediated by endothelial and zona glomerulosa cell cytochrome P450 metabolites. These relaxations are linked to large-conductance calcium-activated potassium channels and suggest a potential role in regulating adrenal blood flow (P. Kopf et al., 2010).

Anti-Inflammatory and Proresolving Functions

Adrenic acid exhibits anti-inflammatory properties, inhibiting the production of leukotriene B4, a chemoattractant, specifically in human neutrophils. This correlates with a reduction in arachidonic acid and enhances efferocytosis in human monocyte-derived macrophages. In vivo, adrenic acid treatment significantly alleviated arthritis in a leukotriene B4-dependent murine model, indicating its potential role in inflammation resolution (H. Brouwers et al., 2020).

Epoxy Fatty Acids and Therapeutic Potential

Adrenic acid is metabolized to a group of epoxy fatty acids (EpFAs), which show beneficial bioactivities such as analgesia and reduction of endoplasmic reticulum stress. EDT methyl ester, a derivative, has shown potential in reducing inflammatory pain in rats. This study suggests that EDTs could be a therapeutically relevant group of EpFAs (Nalin Singh et al., 2021).

Biosynthesis of Adrenic Acid in Plants

A study on Physcomitrella patens, a moss, showed that it could synthesize adrenic acid (ADA) using a Delta(5)-elongase gene from the algae Pavlova sp. This finding highlights the potential of using genetic engineering to produce unique oils in plants, possibly for pharmaceutical uses (S. Kaewsuwan et al., 2010).

Role in Macrophage Function

Adrenic acid is abundant in mouse peritoneal macrophages and is released through specific enzymes like cytosolic group IVA phospholipase A2. This process indicates separate mechanisms for utilizing adrenic and arachidonic acids, suggesting non-redundant functions in innate immune cells (Patricia Monge et al., 2020).

Induced Oxidative Stress in Hepatocytes

Adrenic acid has been implicated in inducing oxidative stress in HepG2 cells, a human hepatocarcinoma cell line. The study suggests its involvement in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), as it increases reactive oxygen species and modulates the expression of antioxidant enzymes (J. Zhao et al., 2020).

Future Directions

Adrenic acid is a subject of interest in the field of ferroptosis, a newly discovered type of cell death. It is well known that ferroptotic cell death occurs through lipid peroxidation accumulation . Lipoxygenase (ALOX) serves as one of the major enzymes for the oxygenation of arachidonic acid, an essential polyunsaturated fatty acid (PUFA), finally triggering lipid peroxidation and ferroptosis . This suggests potential future directions for research into the role of adrenic acid in health and disease .

properties

IUPAC Name

(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSWSIQAPQLDBP-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Adrenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Adrenic acid

CAS RN

28874-58-0
Record name 7Z,10Z,13Z,16Z-Docosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28874-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10,13,16-DOCOSATETRAENOIC ACID, (ALL-Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F675W6EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adrenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,180
Citations
WB Campbell, JR Falck, JR Okita, AR Johnson… - … et Biophysica Acta (BBA …, 1985 - Elsevier
… metabolism of adrenic acid was studied in endothelial cell cultures. 1 “C]Adrenic acid was metabolized … We conclude that adrenic acid is metabolized in human endothelial cells to la,@…
Number of citations: 57 www.sciencedirect.com
PG Kopf, DX Zhang, KM Gauthier, K Nithipatikom… - …, 2010 - Am Heart Assoc
… Adrenic acid is metabolized by … the role of adrenic acid and its metabolites in vascular tone. Because of its abundance in the adrenal gland, we investigated the role of adrenic acid in …
Number of citations: 51 www.ahajournals.org
C Guijas, AM Astudillo, L Gil-de-Gómez… - … et Biophysica Acta (BBA …, 2012 - Elsevier
… ► Cells convert arachidonic acid into adrenic acid via 2-carbon elongation reactions. ► … Adrenic acid shows preference for phospholipids containing sn-1 stearic acid. ► Adrenic acid …
Number of citations: 119 www.sciencedirect.com
SHH Nababan, S Nishiumi, Y Kawano… - Archives of biochemistry …, 2017 - Elsevier
… and plasma levels of free adrenic acid (p < 0.05). The accumulated adrenic acid in the CDAHFD-fed … The pretreatment of HepG2 cells with adrenic acid enhanced their cytokine-induced …
Number of citations: 36 www.sciencedirect.com
H Brouwers, HS Jónasdóttir, ME Kuipers… - The Journal of …, 2020 - journals.aai.org
… In this study, we characterized the inflammatory response in murine peritonitis and unexpectedly found the accumulation of adrenic acid (AdA), a poorly studied n-6 PUFA. Functional …
Number of citations: 39 journals.aai.org
J Zhao, S Nishiumi, R Tagawa, Y Yano, J Inoue… - Biochemical and …, 2020 - Elsevier
Adrenic acid (ADA), which is an endogenously synthesized polyunsaturated free fatty acid, was significantly increased in nonalcoholic fatty liver disease (NAFLD) patients and NAFLD-…
Number of citations: 13 www.sciencedirect.com
A de La Torre, YY Lee, C Oger, PT Sangild… - Angewandte …, 2014 - Wiley Online Library
… Such metabolites of adrenic acid, the main PUFA in white matter, were synthesized using a … We previously showed that F 2 -dihomo-IsoPs, isoprostanoid metabolites of adrenic acid (…
Number of citations: 56 onlinelibrary.wiley.com
H Brouwers, H Jonasdottir, J Kwekkeboom… - Osteoarthritis and …, 2018 - oarsijournal.com
… In this study, we investigated the function of omega-6 fatty acid adrenic acid (AdA) in inflammation, in order to obtain first insight into its possible role in inflammatory OA. …
Number of citations: 6 www.oarsijournal.com
XY Yi, KM Gauthier, L Cui… - American Journal …, 2007 - journals.physiology.org
… the coronary vasculature metabolizes adrenic acid to DH-… adrenic acid in bovine coronary arteries (BCAs). Additionally, this study provides the first in-depth examination of adrenic acid …
Number of citations: 41 journals.physiology.org
TA Hagve, BO Christophersen - Biochimica et Biophysica Acta (BBA)-Lipids …, 1986 - Elsevier
… tested adrenic acid is oxidized more rapidly than docosahexaenoic acid. Evidence is … a major involvement of the peroxisomal P-oxidation in the oxidative process of adrenic acid. …
Number of citations: 128 www.sciencedirect.com

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